Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II)
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Overview
Description
Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct: This compound is particularly known for its effectiveness in cross-coupling reactions, which are essential in the formation of carbon-carbon and carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct involves several steps. One common method includes the cross-coupling reactions of imidazole derivatives with dioxane . The synthesis typically involves the following steps:
Starting Materials: 2-Chlorophenethylamine, DICHLORO (N,N,N’,N’-TETRAMETHYLETHYLENEDIAMINE)PALLADIUM (II), Methyllithium, and X-PHOS.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature.
Purification: The product is purified by washing with methyl-t-butyl ether (MTBE) and pentane, followed by filtration and drying under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct is involved in various types of reactions, including:
Oxidation: It can undergo oxidation reactions to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under certain conditions.
Substitution: It participates in substitution reactions where ligands on the palladium center are replaced by other ligands.
Common Reagents and Conditions:
Reagents: Common reagents include aryl halides, amines, and boronic acids.
Major Products: The major products formed from these reactions include various arylated and alkylated compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura coupling reactions.
C-N Bond Formation: Effective in forming carbon-nitrogen bonds, which are essential in the synthesis of amines and amides.
Biology and Medicine:
Androgen Receptor Modulator: Used as an androgen receptor modulator for the treatment of disorders including prostate cancer.
Anti-Infectious Properties: Exhibits properties against bacteria and viruses, including influenza A, respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), and hepatitis B.
Industry:
Catalyst in Industrial Processes: Used as a catalyst in various industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct involves the coordination of the palladium center with the phosphine and amine ligands. This coordination facilitates the activation of aryl halides and other substrates, allowing for efficient cross-coupling reactions. The molecular targets include various organic substrates, and the pathways involved are primarily related to the formation of carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
SPhos Pd G1: Another palladium-based catalyst with similar applications in cross-coupling reactions.
XPhos Pd G2, G3, G4: Variants of XPhos Pd G1 with different ligand structures, offering varying reactivity and selectivity.
Uniqueness: Chloro(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)[2-(2-aminoethyl)phenyl] palladium(II) methyl-t-butylether adduct is unique due to its high stability and effectiveness in low catalyst loading conditions. It also offers rapid reaction rates and high yields in various cross-coupling reactions, making it a preferred choice in both academic and industrial settings .
Properties
Molecular Formula |
C41H59ClNPPd |
---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylethanamine;chloride |
InChI |
InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
InChI Key |
NMMPMZWIIQCZBA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2] |
Origin of Product |
United States |
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